2',3',4'-Trichloracetophenon

Übersicht

Beschreibung

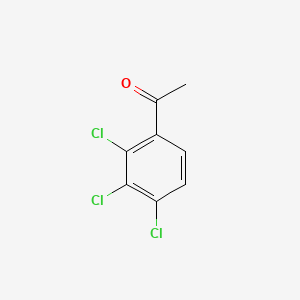

2’,3’,4’-Trichloroacetophenone is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetophenone, where three chlorine atoms are substituted at the 2’, 3’, and 4’ positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

2’,3’,4’-Trichloroacetophenone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the dechlorination of chlorinated organic compounds.

Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

Industry: In the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

Target of Action

It has been used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (tecdd) dechlorination . This suggests that it may interact with enzymes or microbial communities involved in this process.

Mode of Action

Its use in the dechlorination of tecdd suggests that it may act as a co-amendment, enhancing the activity of dechlorinating microbes or enzymes .

Biochemical Pathways

Its role in the dechlorination of tecdd suggests that it may influence pathways related to halogenated compound degradation .

Result of Action

Its role in enhancing TeCDD dechlorination suggests that it may facilitate the breakdown of this and potentially other halogenated compounds .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 2’,3’,4’-Trichloroacetophenone. For instance, its effectiveness in enhancing TeCDD dechlorination may vary depending on the presence and activity of specific microbes or enzymes in the environment .

Biochemische Analyse

Biochemical Properties

2’,3’,4’-Trichloroacetophenone plays a significant role in biochemical reactions, particularly in the dechlorination of halogenated compounds. It has been observed to interact with enzymes such as glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These interactions lead to the reduction of 2’,3’,4’-Trichloroacetophenone to 2’,4’-dichloroacetophenone. The compound also participates in the microwave-induced N-alkylation of several azoles to afford the corresponding 1-(2’,4’-dichlorophenacyl)azoles .

Cellular Effects

2’,3’,4’-Trichloroacetophenone has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to enhance the anaerobic microbial dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin and 1,2,3,4-tetrachlorodibenzofuran in estuarine sediments . These effects suggest that 2’,3’,4’-Trichloroacetophenone can modulate cellular responses to environmental contaminants.

Molecular Mechanism

The molecular mechanism of 2’,3’,4’-Trichloroacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes is a key step in its mechanism of action . Additionally, its participation in the N-alkylation of azoles indicates its ability to form covalent bonds with other molecules, thereby influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’,4’-Trichloroacetophenone have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’,3’,4’-Trichloroacetophenone can undergo dechlorination under methanogenic conditions, leading to the formation of less chlorinated derivatives . These temporal changes highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of 2’,3’,4’-Trichloroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing microbial dechlorination. At higher doses, it may cause toxic or adverse effects. For example, high doses of 2’,3’,4’-Trichloroacetophenone have been associated with increased mutagenicity in bacterial mutagenicity tests . These findings underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

2’,3’,4’-Trichloroacetophenone is involved in several metabolic pathways, including its reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes . This metabolic transformation is crucial for the compound’s detoxification and elimination from the body. Additionally, the compound’s participation in the N-alkylation of azoles suggests its involvement in other metabolic processes that influence cellular function and metabolism.

Transport and Distribution

The transport and distribution of 2’,3’,4’-Trichloroacetophenone within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, the compound’s reduction by glutathione-dependent enzymes indicates its transport to the liver, kidney, and brain, where these enzymes are predominantly expressed . Understanding the transport and distribution of 2’,3’,4’-Trichloroacetophenone is essential for elucidating its biological effects.

Subcellular Localization

The subcellular localization of 2’,3’,4’-Trichloroacetophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s reduction by cytosolic enzymes suggests its localization in the cytoplasm, where these enzymes are active . Additionally, its participation in the N-alkylation of azoles indicates its potential localization in the endoplasmic reticulum or other organelles involved in protein modification and synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2’,3’,4’-Trichloroacetophenone can be synthesized through the chlorination of acetophenone. The process involves the introduction of chlorine gas into acetophenone in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2’,3’,4’-Trichloroacetophenone follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the rate of chlorine gas introduction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’,4’-Trichloroacetophenone undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 2’,3’,4’-trichloroacetophenol.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Major Products Formed

Reduction: 2’,3’,4’-Trichloroacetophenol

Substitution: Various substituted acetophenones depending on the nucleophile used.

Oxidation: Trichlorobenzoic acids

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’,4’,6’-Trichloroacetophenone

- 2’,3’,5’-Trichloroacetophenone

- 2’,3’,4’-Trichlorobenzaldehyde

Uniqueness

2’,3’,4’-Trichloroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This pattern influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2',3',4'-Trichloroacetophenone (TCAP) is an organic compound characterized by its three chlorine atoms attached to the aromatic ring of acetophenone. Its molecular formula is C₈H₅Cl₃O, and it has garnered attention for its potential biological activities, particularly in the fields of environmental science and toxicology. This article provides a comprehensive overview of TCAP's biological activity, including its mechanisms of action, applications in bioremediation, and relevant case studies.

- Molecular Weight : 223.48 g/mol

- Appearance : Yellow to off-white crystalline solid

- Solubility : Soluble in methanol; insoluble in water

Mechanisms of Biological Activity

TCAP exhibits biological activity primarily through its role in enhancing the dechlorination of halogenated compounds. This property is particularly significant in bioremediation processes where microbial degradation of persistent organic pollutants is crucial. The compound has been shown to facilitate the breakdown of chlorinated compounds, such as 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD), by acting as a co-amendment that promotes microbial activity.

Interaction with Microbial Systems

Research indicates that TCAP interacts with various microbial systems to enhance their ability to degrade halogenated compounds. For instance, studies involving Rhodotorula rubra KCh 82 have demonstrated that TCAP can increase substrate conversion rates in biotransformation processes . The presence of specific microbes or enzymes can significantly influence the effectiveness of TCAP in these reactions.

Bioremediation Applications

- Study on Halohydrins : In a study examining the biotransformation of α-haloacetophenones, TCAP was found to enhance the conversion rates of substrates by promoting microbial activity. The results indicated a significant increase in conversion efficiency over time, underscoring its potential utility in environmental remediation strategies .

- Toxicological Assessments : TCAP has been evaluated for its mutagenic potential and interactions with cellular processes. In vitro assays have shown that it affects DNA integrity and cell viability, which are critical factors for assessing its safety profile in pharmaceutical and agricultural applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of TCAP, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2',4'-Trichloroacetophenone | C₈H₅Cl₃O | Used as a reagent in antifungal synthesis |

| 2,4-Dichloroacetophenone | C₈H₇Cl₂O | Exhibits antimicrobial properties |

| 3,4-Dichloroacetophenone | C₈H₇Cl₂O | Known for use in agricultural chemicals |

The unique chlorination pattern of TCAP enhances its reactivity and effectiveness as an enhancer for dechlorination processes compared to other trichlorinated derivatives .

Safety and Toxicity Considerations

While TCAP shows promise in various applications, it is essential to consider its safety profile. The compound is classified as hazardous due to its corrosive nature and potential toxic effects on human health and the environment. Proper handling and safety measures are crucial when working with TCAP to mitigate risks associated with exposure .

Eigenschaften

IUPAC Name |

1-(2,3,4-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJZZJYNVIDEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022256 | |

| Record name | 2',3',4'-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2',3',4'-trichloroacetophenone is a dark gold-colored solid. (NTP, 1992), Dark gold-colored solid; [CAMEO] Melting point = 60-64 deg C; Insoluble in water; [MSDSonline] | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2',3',4'-Trichloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13608-87-2 | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(2,3,4-Trichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13608-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013608872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',4'-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trichloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HVD33N785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

138 to 147 °F (NTP, 1992) | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2',3',4'-Trichloroacetophenone relevant to the bioremediation of contaminated sediments?

A1: While 2',3',4'-Trichloroacetophenone itself might not be a primary contaminant of concern, the research demonstrates its potential role in stimulating the bioremediation of more persistent pollutants like 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD) and 1,2,3,4-tetrachlorodibenzofuran (TeCDF). The study found that adding 2',3',4'-Trichloroacetophenone to contaminated sediments, along with electron donors like lactate and propionate, enhanced the dechlorination of TeCDD []. This suggests that 2',3',4'-Trichloroacetophenone might act as a co-substrate, stimulating the growth and activity of dechlorinating bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.